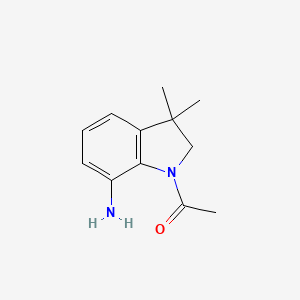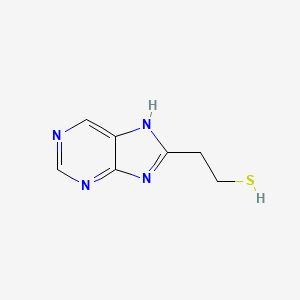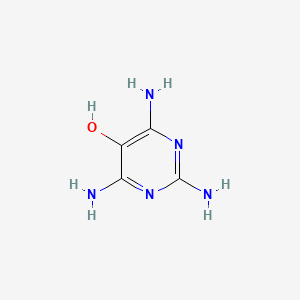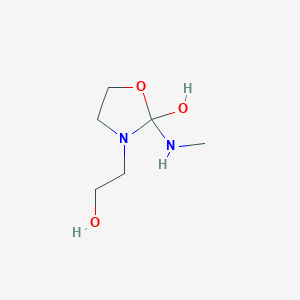![molecular formula C7H9BrN4 B13122173 3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide is a heterocyclic organic compound that features a triazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
化学反応の分析
Types of Reactions
3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to different structural analogs.
Substitution: The amino group and other positions on the triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary but often involve solvents like dichloromethane or methanol and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as a competitive inhibitor of enzymes involved in critical biological pathways. The compound’s triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the fused pyridine ring.
1,2,4-Triazolo[4,3-a]pyridine: Another similar compound that shares the triazole-pyridine fusion but with different substituents.
Fluconazole: A triazole-containing antifungal drug that shares the triazole ring but has a different overall structure.
Uniqueness
3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H9BrN4 |
|---|---|
分子量 |
229.08 g/mol |
IUPAC名 |
1-methyl-[1,2,4]triazolo[4,3-a]pyridin-4-ium-3-amine;bromide |
InChI |
InChI=1S/C7H9N4.BrH/c1-10-6-4-2-3-5-11(6)7(8)9-10;/h2-5H,1H3,(H2,8,9);1H/q+1;/p-1 |
InChIキー |
FWYZHHLSRCQPBB-UHFFFAOYSA-M |
正規SMILES |
CN1C2=CC=CC=[N+]2C(=N1)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)











